(2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile
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Overview
Description
The compound (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic molecule featuring benzimidazole and furan rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and furan intermediates, followed by their coupling under specific conditions to form the final product. Common reagents include sulfur sources for the thiol group and nitrile sources for the prop-2-enenitrile moiety. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated systems and continuous flow reactors could enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.
Biology
In biological research, the compound’s potential as a bioactive molecule is explored. Its benzimidazole moieties are known for their pharmacological activities, including antimicrobial and anticancer properties.
Medicine
The compound is investigated for its therapeutic potential. Its structure suggests it could interact with biological targets, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers and coatings.
Mechanism of Action
The mechanism by which (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzimidazole rings can bind to active sites, inhibiting or modulating the activity of specific proteins. The furan ring and nitrile group contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-chloro-1H-benzimidazol-2-yl)prop-2-enenitrile
- (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-bromo-1H-benzimidazol-2-yl)prop-2-enenitrile
Uniqueness
The uniqueness of (2Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile lies in its specific combination of functional groups and structural features
Properties
IUPAC Name |
(Z)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(6-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N5OS/c1-13-6-8-18-19(10-13)25-21(24-18)14(12-23)11-15-7-9-20(28-15)29-22-26-16-4-2-3-5-17(16)27-22/h2-11H,1H3,(H,24,25)(H,26,27)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPXHDANNMAVPW-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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